N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to the class of 1,2,4-triazole-based acetamides, characterized by a triazole core substituted with a sulfanyl group and an acetamide moiety. Its structure includes a 4-methylphenyl group at position 5 of the triazole ring and a 4-acetamidophenyl group attached via the sulfanyl-acetamide linker. This scaffold is associated with diverse biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibitory properties .
Properties
Molecular Formula |
C19H20N6O2S |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(4-acetamidophenyl)-2-[[4-amino-5-(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C19H20N6O2S/c1-12-3-5-14(6-4-12)18-23-24-19(25(18)20)28-11-17(27)22-16-9-7-15(8-10-16)21-13(2)26/h3-10H,11,20H2,1-2H3,(H,21,26)(H,22,27) |
InChI Key |
FIBOBESXZMWOAE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC=C(C=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced through a nucleophilic substitution reaction, where a thiol reacts with a halogenated precursor.
Acetylation of the Amino Group: The acetylation of the amino group on the phenyl ring is achieved using acetic anhydride in the presence of a base such as pyridine.
Final Coupling: The final step involves coupling the triazole derivative with the acetylated phenyl compound under conditions that promote amide bond formation, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or the triazole ring, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, halogenation, or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are commonly employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced triazole derivatives.
Substitution: Nitro, bromo, or sulfonyl derivatives of the aromatic rings.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used in studies investigating the interaction of triazole derivatives with biological macromolecules.
Industrial Applications: It may find use in the synthesis of advanced materials or as an intermediate in the production of other complex organic compounds.
Mechanism of Action
The mechanism of action of N-[4-(acetylamino)phenyl]-2-{[4-amino-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide likely involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can engage in hydrogen bonding or π-π interactions with target proteins, while the sulfanyl group may participate in redox reactions or form covalent bonds with nucleophilic residues.
Comparison with Similar Compounds
Core Modifications and Substituent Variations
The target compound shares a common 1,2,4-triazole-acetamide backbone with analogs but differs in substituent patterns (Table 1).
Table 1: Substituent Variations in Structural Analogs
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methylphenyl group (electron-donating) in the target compound contrasts with analogs like AM31 (2-hydroxyphenyl, electron-withdrawing), which showed enhanced reverse transcriptase inhibition .
- Heterocyclic Substitutions : Pyridinyl (e.g., KA3) and furan (e.g., ) substituents improve solubility and binding interactions compared to purely aromatic groups .
Comparison with Analogs :
Antimicrobial Activity
Table 2: MIC Values (μg/mL) for Selected Compounds
| Compound | E. coli | S. aureus | A. niger | Reference |
|---|---|---|---|---|
| Target Compound* | Data not available | Data not available | Data not available | — |
| KA3 | 12.5 | 6.25 | 25 | |
| AM31 | — | — | — | 8.2 nM (RT inhibition) |
Inference: The 4-methylphenyl group in the target compound may confer moderate activity compared to KA3 (4-fluorophenyl), which showed lower MIC values due to enhanced membrane penetration .
Anti-Inflammatory and Anti-Exudative Activity
- Analogs with furan-2-yl substituents (e.g., ) exhibited 60–70% inhibition of edema at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
Physicochemical and Spectral Properties
Solubility and Stability
¹H NMR Spectral Shifts
- Triazole protons : Resonate at δ 7.8–8.2 ppm, consistent across analogs .
- Methyl groups : 4-methylphenyl protons appear as a singlet at δ 2.3–2.5 ppm, distinct from methoxy (δ 3.8–4.0 ppm) or nitro groups (δ 8.1–8.3 ppm) .
Computational and Docking Studies
- Reverse Transcriptase Inhibition : AM31 (2-hydroxyphenyl) showed a binding energy of -9.2 kcal/mol, superior to Nevirapine (-8.5 kcal/mol), attributed to hydrogen bonding with active-site residues .
- Target Compound : Docking predictions suggest moderate binding affinity due to the lack of strong electron-withdrawing groups, limiting polar interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
